Buforin-1
Description
Contextualization within Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs) Research
Host Defense Peptides (HDPs), often used interchangeably with Antimicrobial Peptides (AMPs), are a diverse group of naturally occurring molecules that form a critical first line of defense in the innate immune system of a wide range of organisms, from insects to mammals. nih.govnih.gov These peptides are endogenous, biologically active oligopeptides that provide protection against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.govnih.govmdpi.com
Research into AMPs and HDPs has accelerated due to the rising challenge of antibiotic resistance, making these peptides promising candidates for alternative therapeutics. nih.gov The buforin family, including Buforin-1, is classified within this broad category of peptides. nih.govmdpi.com Unlike many other AMPs that act by disrupting the cell membrane of microbes, some, like the buforins, have intracellular targets, a characteristic that makes them a subject of intense study. nih.govnih.govmdpi.com
Historical Perspective and Discovery of this compound (Buforin I)
This compound was first discovered in 1996, isolated from the stomach tissue of the Asian toad, Bufo bufo gargarizans. nih.govpnas.orgunmc.edu A key finding was that this compound is not synthesized directly but is instead a fragment derived from a larger, well-known protein: histone H2A. nih.govfrontiersin.org Specifically, it is generated through the proteolytic cleavage of the N-terminal region of histone H2A by the digestive enzyme pepsin within the cytoplasm of gastric gland cells. nih.gov This discovery highlighted that histones, primarily known for their role in organizing DNA within the nucleus, also serve as a source of potent antimicrobial agents, expanding their known biological functions. nih.govfrontiersin.org In its natural context, this compound adheres to the mucous lining of the toad's stomach, providing a protective antimicrobial barrier. nih.gov
Derivation and Relationship to Buforin II and Other Analogs
This compound is the precursor to a more potent and shorter peptide, Buforin II. nih.govpnas.org Buforin II is a 21-amino acid peptide derived from the C-terminal region of this compound. pnas.orgmdpi.com This shorter peptide exhibits significantly stronger antimicrobial activity against a wide array of microorganisms compared to its parent molecule. nih.govpnas.org
The structure of Buforin II features a helix-hinge-helix motif, with a crucial proline hinge that is responsible for its ability to penetrate cell membranes without causing significant lysis. nih.govpnas.organaspec.com This relationship has spurred further research into creating synthetic analogs to enhance specific properties. For example, Buforin IIb is a synthetic analog designed to be a potent cell-penetrating antimicrobial peptide. nih.gov Further modifications of Buforin IIb led to the development of Buf III analogs, which were designed to improve the therapeutic index and antimicrobial activity. nih.gov
| Feature | This compound | Buforin II |
| Amino Acid Length | 39 | 21 |
| Origin | Direct proteolytic fragment of histone H2A | Derived from the C-terminus of this compound |
| Relative Potency | Potent antimicrobial activity | Significantly higher antimicrobial activity than this compound |
| Key Structural Feature | N/A | Contains a critical proline hinge for cell penetration |
Significance in Innate Immunity Research
The buforin peptide family holds considerable significance in the field of innate immunity research for several key reasons. Their origin from histones, which are highly conserved proteins, suggests a widespread and ancient defense mechanism. frontiersin.org Histone-derived AMPs like this compound and II are now recognized as critical players in innate immunity, acting directly to eliminate pathogens. frontiersin.org
Furthermore, the mechanism of action of buforins, particularly Buforin II, is a major area of interest. Unlike many AMPs that kill microbes by permeabilizing their membranes, Buforin II penetrates the cell membrane without causing significant damage and accumulates in the cytoplasm. nih.govpnas.org Once inside the cell, it binds to nucleic acids (DNA and RNA), thereby inhibiting essential cellular functions and leading to cell death. nih.govnih.govanaspec.com This intracellular targeting mechanism may make it more difficult for bacteria to develop resistance compared to membrane-disrupting peptides. nih.gov The unique cell-penetrating ability conferred by the proline hinge structure has made buforins a model for studying how AMPs can be engineered to target intracellular components. pnas.orgnih.gov
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
AGRGKQGGKVRAKAKTRSSRAGLQFPVGRVHRLLRKGNY |
Origin of Product |
United States |
Structural Characterization and Biophysical Analysis of Buforin 1 and Its Derivatives
Primary Sequence and Peptide Length Considerations
A significant derivative of Buforin-1 is Buforin-II, a 21-amino acid peptide that corresponds to a segment of its parent molecule. nih.gov Buforin-II often exhibits more potent antimicrobial activity than this compound. nih.gov The study of Buforin-II and other synthetic analogs provides valuable insights into the structure-function relationships of the core active regions within this compound.
| Peptide | Length (Amino Acids) | Sequence |
|---|---|---|
| This compound | 39 | AGRGKQGGKVRAKAKTRSSRAGLQFPVGRVHRLLRKGNY |
| Buforin-II | 21 | TRSSRAGLQFPVGRVHRLLRK |
Secondary and Tertiary Structural Conformations in Diverse Environments
The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure, which can change significantly depending on the chemical environment. In aqueous solutions, these peptides are typically unstructured or in a random coil state. nih.gov However, upon encountering a membrane-mimetic environment, such as a lipid bilayer or certain solvents, they adopt more defined secondary structures. nih.govresearchgate.net
In a hydrophobic or membrane-like environment, the active region of buforins folds into a characteristic helix-hinge-helix structure. nih.govnih.gov This motif is a key feature of Buforin-II, which consists of an N-terminal random coil region (residues 1-4), followed by an extended α-helical segment (residues 5-10), a flexible hinge centered around a proline residue, and a C-terminal regular α-helix (residues 12-21). researchgate.netnih.gov The α-helical portions are amphipathic, meaning they have distinct hydrophobic and hydrophilic faces, which facilitates their interaction with and insertion into lipid membranes. The α-helical content of buforin analogs has been shown to correlate directly with their antimicrobial potency. nih.gov
Specific amino acids play pivotal roles in defining the structure and, consequently, the function of buforins.
Proline Hinge : The proline residue at position 11 of Buforin-II creates a kink or hinge in the peptide's backbone, breaking the continuous α-helix. nih.govnih.gov This hinge is not merely a structural artifact; it is crucial for the peptide's mechanism of action. nih.gov The flexibility it imparts is believed to be responsible for the ability of Buforin-II to penetrate cell membranes without causing significant lysis or pore formation. nih.gov Substitution of this proline with an amino acid that favors a linear helix, such as leucine (B10760876) or alanine, transforms the peptide's activity from cell-penetrating to membrane-disrupting. nih.govresearchgate.net
C-terminal Residues : The C-terminal α-helical region is vital for the peptide's activity. Truncation of even a few amino acids from the C-terminus of Buforin-II leads to a dramatic decrease or complete loss of antimicrobial function and a reduction in α-helical content. nih.gov This suggests the C-terminal helix is essential for stabilizing the peptide's structure and mediating its biological effect.
N-terminal Residues : The N-terminal random coil region of Buforin-II appears to be less critical for its core function. In fact, the removal of these first four amino acids has been shown to slightly increase its antibacterial activity. nih.gov
Arginine and Lysine (B10760008) : The high proportion of cationic residues like arginine and lysine is fundamental for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides and teichoic acids. researchgate.netmdpi.com
Advanced Spectroscopic and Biophysical Techniques in Structural Elucidation
The dynamic structural nature of this compound and its derivatives necessitates the use of sophisticated analytical techniques to characterize their conformations in different environments.
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. nih.govmdpi.com The resulting spectrum provides a signature for different types of secondary structures. mdpi.commdpi.com
α-helical structures are characterized by two negative bands around 222 nm and 208 nm, and a positive band around 192 nm. mdpi.commdpi.com
Random coil or unordered structures typically show a single strong negative band below 200 nm. mdpi.com
CD spectroscopy has been instrumental in demonstrating that buforins are largely unstructured in aqueous buffer but adopt a significant α-helical conformation in membrane-mimetic solvents like trifluoroethanol (TFE) or in the presence of lipid vesicles or detergents like sodium dodecyl sulfate (B86663) (SDS). nih.govnih.gov This induced folding is a critical step in their mechanism of action. Studies on buforin analogs have used CD to confirm that changes in antimicrobial activity upon amino acid substitution or truncation correlate with changes in their α-helical content. nih.gov
| Secondary Structure | Characteristic Wavelengths (nm) |
|---|---|
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm |
| Random Coil | Strong negative band below 200 nm |
| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm |
Fluorescence spectroscopy is another key tool used to probe the interactions between peptides and lipid membranes. This can be achieved by monitoring the intrinsic fluorescence of tryptophan residues within the peptide or by using extrinsic fluorescent probes. nih.gov
When a peptide containing tryptophan moves from a polar aqueous environment to the nonpolar, hydrophobic interior of a lipid bilayer, the emission maximum of tryptophan fluorescence undergoes a "blue shift" to shorter wavelengths. nih.govresearchgate.net This phenomenon allows researchers to confirm that the peptide is inserting into the membrane.
Furthermore, confocal fluorescence microscopy, which utilizes fluorescently labeled peptides, has been used to visualize the fate of buforins upon interaction with bacterial cells. These studies have visually confirmed that Buforin-II analogs possessing the crucial proline hinge accumulate inside the cytoplasm, whereas analogs lacking the hinge remain localized on the cell surface, consistent with a membrane-disrupting mechanism. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental tool in determining the three-dimensional structures of buforin peptides in various environments, providing insights into their conformational flexibility. Studies on Buforin II, a 21-amino acid derivative of Buforin I, have been particularly revealing. In an aqueous solution, Buforin II typically adopts a flexible, random coil structure. nih.gov However, in a membrane-mimicking environment, such as a trifluoroethanol (TFE) and water mixture, it undergoes a significant conformational change. nih.gov
Under these hydrophobic conditions, the peptide folds into a well-defined, amphipathic structure. nih.gov This structure is characterized by an N-terminal random coil region (residues 1-4), an extended helical region (residues 5-10), a crucial proline hinge at position 11, and a C-terminal regular α-helix (residues 12-21). nih.govpnas.org The proline hinge is a critical structural element, conferring the necessary flexibility for the peptide to penetrate cell membranes without causing significant lysis. nih.govnih.gov The amphipathic nature of the helical regions, with a clear separation of hydrophobic and positively charged residues, is believed to be a key factor in its antimicrobial activity. nih.govpnas.org
The α-helical content of buforin derivatives has been shown to correlate with their antimicrobial potency. pnas.org NMR studies, often combined with techniques like Circular Dichroism (CD) spectroscopy, have allowed researchers to quantify this helicity and understand how modifications to the peptide sequence affect its structure and, consequently, its function. pnas.org For instance, analogs of Buforin II with truncations in the α-helical regions show a progressive decrease in both helicity and antimicrobial activity. pnas.org
| Structural Region | Residue Range | Conformation | Key Characteristics |
|---|---|---|---|
| N-Terminal | 1-4 | Random Coil | Provides flexibility at the peptide's starting segment. nih.gov |
| Extended Helix | 5-10 | α-Helix | Contributes to the overall amphipathic structure. nih.gov |
| Hinge | 11 (Proline) | Turn/Hinge | Crucial for cell-penetrating ability without membrane permeabilization. nih.govnih.gov |
| C-Terminal | 12-21 | Regular α-Helix | Forms a stable, amphipathic helical structure. nih.govnih.gov |
Computational Modeling and Simulation of this compound Structures
Computational modeling and molecular dynamics (MD) simulations have provided deeper, dynamic insights into the structural behavior of buforins, particularly their interactions with biological membranes and intracellular targets. These in-silico approaches complement experimental data from techniques like NMR by offering a view of molecular motion and interactions at an atomic level.
MD simulations have been employed to investigate the process of membrane translocation by Buforin II. morressier.com These studies have shown a relationship between the peptide's interaction with lipids and structural deformations in its N-terminal region, which are promoted by the proline hinge. morressier.com Simulations also support the hypothesis that buforins can form transient toroidal pores, allowing them to embed deeply into and cross the membrane in a cooperative manner. morressier.com This ability to translocate across the lipid bilayer without causing significant disruption is a hallmark of Buforin II's mechanism. nih.gov
| Simulation Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Membrane Interaction & Translocation | Molecular Dynamics (MD) | The proline hinge induces structural deformations in the N-terminal region, facilitating membrane entry. The peptide can embed deeply and potentially form transient toroidal pores. | morressier.com |
| DNA Binding & Derivative Design | MD Simulations, Continuum Electrostatics | Increasing the overall positive charge through arginine substitutions can enhance DNA binding affinity. The specific position of the substitution is critical, indicating that charge distribution, not just total charge, is important for target interaction. | nih.gov |
| Conformational Ensemble Generation | MD Simulations from Homology Models | Provides starting structures and dynamic ensembles for designing new peptide variants and for performing in-silico predictions of binding affinities. | nih.gov |
Mechanisms of Biological Action
Cellular and Subcellular Targets in Microbial Systems Unlike many AMPs that target the bacterial membrane structure directly leading to lysis, Buforin II is known to kill microorganisms by penetrating the cell membrane and inhibiting cellular functions from within.nih.govThe primary intracellular targets identified for Buforin II are nucleic acids, specifically DNA and RNA.mdpi.comnih.govbiorxiv.org
Intracellular Target Binding and Functional Interference Once inside the bacterial cytoplasm, Buforin II exerts its lethal effects by binding to intracellular macromolecules, primarily nucleic acids.nih.goveurogentec.comiiitd.edu.inThis binding interferes with essential cellular processes.bohrium.comeurogentec.com
Inhibition of Essential Cellular Processes (e.g., Protein Synthesis)
Unlike some AMPs that kill bacteria by disrupting cell membranes, Buforin II penetrates the cell membrane without causing lysis and accumulates intracellularly psu.edufrontiersin.org. Once inside, Buforin II has been shown to bind to nucleic acids, specifically DNA and RNA psu.edunih.govubc.ca. This interaction with nucleic acids is hypothesized to be a key mechanism by which Buforin II inhibits essential cellular functions, including potentially protein synthesis and DNA synthesis, in microorganisms frontiersin.orgubc.caexplorationpub.com. Research suggests that the positive charges of these peptides interact with the phosphate (B84403) groups of nucleic acids frontiersin.org. The proline hinge region in Buforin II is critical for this cell-penetrating ability psu.edupnas.orgnih.govfrontiersin.org.
Mechanisms of Action in Cancer Cells
Buforin IIb has demonstrated selective cytotoxicity against a broad spectrum of cancer cell lines with low toxicity to normal cells psu.eduresearchgate.netnih.govresearchgate.netresearchgate.netigem.wiki. Its anticancer mechanisms involve a multi-modal approach targeting various cellular components and pathways.
Mechanisms of Action in Cancer Cells
Induction of Apoptosis Pathways
A significant mechanism of Buforin IIb's action in cancer cells is the induction of apoptosis, or programmed cell death researchgate.netmdpi.comnih.govmdpi.comtandfonline.commdpi.comnih.gov. Studies have shown that Buforin IIb triggers mitochondria-dependent apoptosis psu.eduresearchgate.netnih.govresearchgate.netmdpi.comnih.goviiitd.edu.in. This process involves the disruption of mitochondrial function, leading to the release of cytochrome c into the cytosol and subsequent activation of the caspase cascade, particularly caspase-9 and caspase-3 nih.govmdpi.commdpi.com. Buforin IIb has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, contributing to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors mdpi.comnih.gov. Research also indicates that Buforin IIb can influence the p53 pathway, a key regulator of apoptosis, by increasing the expression of tumor suppressor p53 and its target genes like p21, fas, noxa, and puma in certain cancer cell lines nih.gov.
Intracellular Accumulation and Mitochondrial Targeting
Buforin IIb is noted for its ability to traverse cancer cell membranes without causing significant damage and accumulate primarily within the cell, particularly in the nuclei and mitochondria psu.eduresearchgate.netnih.govresearchgate.netnih.goviiitd.edu.in. This intracellular accumulation is crucial for its mechanism of action against cancer cells mdpi.com. The selective accumulation in cancer cells compared to normal cells is linked to its higher binding affinity to cancer cell membranes mdpi.com. Within the cell, Buforin IIb targets mitochondria, affecting their function mdpi.com. This mitochondrial targeting is supported by observations of increased mitochondrial transmembrane potential (Δψm) and reactive oxygen species (ROS) production in cancer cells treated with Buforin IIb mdpi.com. The more negative mitochondrial transmembrane potential in tumor cells compared to normal cells may contribute to the selective mitochondrial accumulation of the cationic Buforin IIb mdpi.com.
Selective Interaction with Cancer Cell Membranes (e.g., Gangliosides, Phosphatidylserine)
A key factor in Buforin IIb's selective cytotoxicity towards cancer cells is its preferential interaction with components of the cancer cell membrane psu.eduresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netigem.wikiiiitd.edu.in. Cancer cell membranes often exhibit differences compared to normal cells, including an increased negative surface charge researchgate.net. This increased negativity is due in part to the overexpression of anionic molecules such as gangliosides, phosphatidylserine (B164497) (PS), and heparan sulfate (B86663) (HS) on the outer leaflet of the membrane researchgate.netmdpi.comnih.govresearchgate.netnih.gov. Buforin IIb has been shown to selectively bind to cell surface gangliosides, which appear to act as specific binding sites facilitating its entry into cancer cells psu.eduresearchgate.netmdpi.comnih.govresearchgate.netigem.wikiiiitd.edu.in. Studies using exogenous gangliosides have demonstrated that they can compete with cancer cells for Buforin IIb binding, reducing its cellular uptake and cytotoxicity iiitd.edu.in. Similarly, depletion of sialic acids, components of gangliosides, also affects Buforin IIb entry and cell viability iiitd.edu.in. While gangliosides are highlighted as primary targets, interactions with phosphatidylserine and heparan sulfate on cancer cell surfaces also contribute to this selective targeting researchgate.netnih.govresearchgate.net.
Modulation of Cellular Metabolism and Signaling Pathways
Buforin IIb's impact extends to modulating cellular metabolism and signaling pathways in cancer cells mdpi.comtandfonline.compeptron.co.kr. Research indicates that Buforin IIb can disrupt cellular energy metabolism. For instance, in prostate cancer cells, Buforin IIb treatment led to a significant decrease in intracellular ATP levels, potentially linked to mitochondrial dysfunction mdpi.com. Furthermore, in combination with glycolysis inhibitors like 2-deoxy-d-glucose (B1664073) (2-DG), Buforin IIb enhanced the inhibition of glycolysis and ATP production, contributing to synergistic anticancer effects mdpi.com.
Beyond metabolism, Buforin IIb has been observed to influence cell cycle progression and related signaling molecules tandfonline.com. In liver cancer cells, Buforin IIb treatment inhibited cell proliferation and induced G2/M cell cycle arrest tandfonline.com. This arrest was associated with the decreased expression of key cell cycle regulators such as CDK2 and cyclin A tandfonline.com. These findings suggest that Buforin IIb can modulate signaling pathways that control cell cycle progression, further contributing to its anticancer activity. While the search results mention modulation of pathways like ER stress and potentially ERK1/2 pathways, detailed mechanisms in the context of Buforin-1 or Buforin IIb require further specific investigation beyond the scope of the provided results mdpi.compeptron.co.kr.
Here is a data table summarizing some of the research findings on Buforin IIb's activity against various cancer cell lines:
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay | Testing Time | Citation Index |
| Jurkat | Leukemia | 6 | MTT assay | Not specified | iiitd.edu.in |
| HeLa | Human cervical carcinoma | 12 | MTT assay | 48 h | iiitd.edu.in |
| A498 | Renal cell carcinoma | 10 | MTT assay | 48 h | cpu-bioinfor.org |
| RPMI-8226 | Plasma cell myeloma; Multiple myeloma | 10.5 | MTT assay | 48 h | cpu-bioinfor.org |
| MDA-N | Amelanotic melanoma | 10.6 | MTT assay | 48 h | cpu-bioinfor.org |
| U-251MG | Astrocytoma | 10.6 | MTT assay | 48 h | cpu-bioinfor.org |
| UACC-62 | Melanoma | 10.6 | MTT assay | 48 h | cpu-bioinfor.org |
| UO-31 | Renal cell carcinoma | 10.6 | MTT assay | 48 h | cpu-bioinfor.org |
| NCI-H322M | Minimally invasive lung adenocarcinoma | 10.7 | MTT assay | 48 h | cpu-bioinfor.org |
| NCI-H23 | Lung adenocarcinoma | 10.8 | MTT assay | 48 h | cpu-bioinfor.org |
| Malme-3M | Melanoma | 10.9 | MTT assay | 48 h | cpu-bioinfor.org |
| RXF 393L | Renal cell carcinoma | 11 | MTT assay | 48 h | cpu-bioinfor.org |
| SK-MEL-2 | Melanoma | 11.1 | MTT assay | 48 h | cpu-bioinfor.org |
| COLO 205 | Colon adenocarcinoma | 11.2 | MTT assay | 48 h | cpu-bioinfor.org |
| NCI-H522 | Lung adenocarcinoma | 11.2 | MTT assay | 48 h | cpu-bioinfor.org |
| HL-60 | Adult acute myeloid leukemia; Acute myeloid leukemia | 11.3 | MTT assay | 48 h | cpu-bioinfor.org |
| MDA-MB-231 | Breast adenocarcinoma | 11.3 | MTT assay | 48 h | cpu-bioinfor.org |
| MDA-MB-435 | Amelanotic melanoma | 11.3 | MTT assay | 48 h | cpu-bioinfor.org |
| SN12C | Renal cell carcinoma | 11.4 | MTT assay | 48 h | cpu-bioinfor.org |
| NCI-ADR-RES | High grade ovarian serous adenocarcinoma | 11.5 | MTT assay | 48 h | cpu-bioinfor.org |
| A549 | Lung adenocarcinoma | 11.7 | MTT assay | 48 h | cpu-bioinfor.org |
| Hs 578T | Invasive breast carcinoma of no special type | 11.7 | MTT assay | 48 h | cpu-bioinfor.org |
Note: IC50 values represent the concentration of Buforin IIb required to inhibit cell viability by 50%. Specific assay conditions and testing times may vary across studies.
Structure Activity Relationship Sar Studies and Peptide Engineering
Impact of Amino Acid Substitutions on Biological Activities
Amino acid substitutions within the Buforin-1 sequence and its derivatives can significantly alter their biological activities. These modifications can influence the peptide's charge, hydrophobicity, amphipathicity, and secondary structure, all of which are critical for its interaction with microbial cells and intracellular targets.
Role of the Proline Hinge in Cell Penetration
A key structural feature of Buforin-2 (B1577679) is a proline residue at position 11, which acts as a hinge. acs.orgnih.govmdpi.com This proline hinge is crucial for the cell-penetrating activity of buforins. nih.govmobitec.comacs.org Studies have shown that substitution of this proline residue, for example, with leucine (B10760876), significantly decreases antimicrobial activity. acs.orgnih.govnih.gov Confocal fluorescence microscopy studies have demonstrated that buforin-2 analogs containing the proline hinge can penetrate the cell membrane without causing significant permeabilization and accumulate in the cytoplasm. acs.orgnih.govresearchgate.netpnas.org In contrast, analogs where the proline hinge was removed or substituted localized on the cell surface and caused membrane permeabilization, indicating a shift in the mechanism of action from intracellular targeting to membrane disruption. acs.orgnih.govresearchgate.netpnas.org The proline hinge facilitates the peptide's translocation across the bacterial membrane, potentially through the formation of transient toroidal pores or by inducing positive membrane curvature. mdpi.com
Influence of Hydrophobic and Charged Residues
The distribution and balance of hydrophobic and charged residues are fundamental to the activity of antimicrobial peptides like buforins. nih.govoup.commdpi.com Buforins are predominantly cationic, which facilitates electrostatic interaction with the negatively charged components of bacterial cell membranes. nih.govmdpi.comresearchgate.net The presence of hydrophobic residues allows the peptide to interact with the lipid bilayer of the membrane, which is important for both membrane translocation and potential intracellular interactions. nih.govmdpi.comresearchgate.net
Effects of N- and C-Terminal Truncations
Truncations at the N- and C-termini of Buforin-2 have been investigated to understand the contribution of different regions to its activity. Deletion of the N-terminal random coil region (residues 1-4) of Buforin-2 has been shown to increase antibacterial activity approximately twofold. pnas.orgacs.orgnih.govnih.govpnas.orgresearchgate.net However, further truncation from the N-terminus resulted in a progressive decrease in both antibacterial and antifungal activities. pnas.orgacs.orgnih.govnih.govpnas.orgresearchgate.net This suggests that while the initial N-terminal region may not be essential and its removal can be beneficial, the core sequence is important for activity.
In contrast, removal of amino acids from the C-terminus has a more detrimental effect on antimicrobial activity. Removal of four amino acids from the C-terminal end of Buforin-2 resulted in a complete loss of antimicrobial activity. pnas.orgacs.orgnih.govnih.govpnas.orgresearchgate.net Sequential removal of individual amino acids from the C-terminus also decreased activity more dramatically than N-terminal truncations, indicating the importance of the C-terminal helical region (residues 18-21) for antimicrobial activity. pnas.org The alpha-helical content of truncated Buforin-2 analogs has been shown to correlate linearly with their antimicrobial potency, where higher alpha-helical content corresponds to stronger activity. nih.gov
Dimerization and Multimerization Strategies for Enhanced Activity
Dimerization and multimerization of AMPs, including buforins, have been explored as strategies to enhance their activity and overcome limitations such as proteolytic degradation and toxicity. unesp.brfrontiersin.org Dimerization of cell-penetrating Buforin-2 has been shown to impact its antimicrobial properties. d-nb.info While dimerization of some AMPs might decrease the ability to inhibit growth, dimeric analogs can display higher bactericidal activity. unesp.br For Buforin-2, dimerization has been suggested to not only disrupt the bacterial membrane but also facilitate translocation to target intracellular components, leading to effective antimicrobial activity. d-nb.info Dimerization of Buforin-2 resulted in relatively strong membrane-lytic activity against anionic liposomes but not zwitterionic ones, suggesting selective membrane disruption for negatively charged membranes. d-nb.info
Tandem multimeric expression of Buforin-2 has also been investigated, particularly in Escherichia coli. nih.gov While expression levels are not always proportional to the degree of multimerization, strategies involving the DEAD-box protein or the use of trxB mutants have shown enhanced expression levels of tandem multimers. nih.gov Disulfide bonds formed in multimers in the trxB mutant might aid efficient charge neutralization for inclusion body formation, thus enhancing expression. nih.gov
Design and Synthesis of this compound Analogs and Mimetics
The insights gained from SAR studies have facilitated the design and synthesis of numerous this compound analogs and mimetics with improved properties. These engineered peptides often aim for enhanced antimicrobial potency, increased specificity towards microbial cells, reduced toxicity to host cells, and improved stability.
Rational Design Approaches for Improved Efficacy
Rational design approaches for this compound analogs leverage the understanding of how specific amino acids and structural features contribute to activity. Strategies include modifying the charge, hydrophobicity, amphipathicity, and helical content of the peptide. nih.govuit.no For instance, designing peptides with a specific balance of approximately 40% hydrophobicity and 60% charged residues has been suggested to enhance potent antibacterial properties. mdpi.com
Rational design can also focus on improving the interaction with intracellular targets like DNA. Computational frameworks have been developed to predict arginine mutations in Buforin-2 that increase its affinity to nucleic acids. acs.org Experimental validation of such designs has shown that increasing DNA binding can lead to greater potency. acs.org
Analogs like Buforin IIb and its derivatives (Buf III analogs) have been designed with amino acid substitutions in the proline hinge region and alpha-helices to enhance activity and therapeutic index. nih.govresearchgate.net These rationally designed analogs have shown promising results as potential novel antimicrobial agents. nih.govresearchgate.net Furthermore, chimeric peptides incorporating motifs from Buforin-2, such as the RLLR sequence, have been designed and evaluated for enhanced antifungal activity. mdpi.com
Bioconjugation strategies involving linking buforins to nanoparticles or liposomes are also being explored as a rational design approach to improve their pharmacokinetics, biodistribution, cell-specific delivery, and targeting, particularly in the context of anticancer applications. researchgate.netnih.govmdpi.com These approaches can lead to enhanced efficacy and reduced off-target effects. researchgate.netnih.gov
Summary of Key SAR Findings
| Structural Feature | Modification/Change | Impact on Activity | Reference(s) |
| Proline Hinge (Pro11) | Substitution (e.g., to Leucine) | Decreased antimicrobial activity; Shift from cell penetration to membrane permeabilization. | acs.orgnih.govnih.govpnas.org |
| N-terminus (Residues 1-4) | Deletion | Increased antibacterial activity (~2-fold). | pnas.orgacs.orgnih.govnih.govpnas.orgresearchgate.net |
| N-terminus | Further Truncation | Progressively decreased antibacterial and antifungal activity. | pnas.orgacs.orgnih.govnih.govpnas.orgresearchgate.net |
| C-terminus | Removal of 4 amino acids | Complete loss of antimicrobial activity. | pnas.orgacs.orgnih.govnih.govpnas.orgresearchgate.net |
| C-terminus | Sequential Removal | More dramatic decrease in activity compared to N-terminal truncation. | pnas.org |
| Alpha-Helical Content | Increase | Correlated with stronger antimicrobial activity. | nih.gov |
| Hydrophobic/Charged Residues | Balance/Distribution | Critical for interaction with membranes and targets. | nih.govoup.commdpi.comresearchgate.net |
| Arginine Substitution | At specific positions | Can increase DNA binding affinity and potency depending on position. | acs.org |
| Peptide Length | Shortening | Can reduce synthesis cost; needs careful design to maintain activity. | nih.gov |
| Dimerization/Multimerization | Formation of dimers/multimers | Can enhance bactericidal activity and facilitate intracellular targeting. | d-nb.info |
Electrostatics-Based Computational Design for DNA Affinity Enhancement
This compound is a 39-amino acid antimicrobial peptide derived from the histone H2A protein found in the stomach tissue of the Asian toad, Bufo bufo gargarizans. mdpi.comnih.gov Buforins, including this compound and its derivative Buforin II, are known to exert their antimicrobial effects, in part, by translocating across bacterial membranes and interacting with intracellular nucleic acids, such as DNA. nih.govcpu-bioinfor.orggoogle.comdntb.gov.uanih.govcpu-bioinfor.orginformahealthcare.com This interaction is significantly influenced by electrostatic forces between the positively charged residues of the peptide and the negatively charged phosphate (B84403) backbone of DNA. cpu-bioinfor.orginformahealthcare.com
Research into enhancing the DNA binding affinity of Buforin peptides through computational design has primarily focused on Buforin II (BF2), a 21-amino acid peptide derived from Buforin I. nih.govnih.govcpu-bioinfor.org These studies provide valuable insights applicable to the Buforin family, including this compound, given their shared origin and mechanism involving DNA interaction. A key approach involves electrostatics-based computational design workflows that integrate techniques such as electrostatic charge optimization, continuum electrostatics calculations, and molecular dynamics simulations. nih.govcpu-bioinfor.org
Studies utilizing this computational design workflow on Buforin II have predicted that the position of the arginine substitution significantly influences the extent of DNA binding enhancement. For instance, analyses predicted that substituting a residue with arginine at position 1 (T1R) in Buforin II would lead to a substantial increase in DNA binding affinity, while a substitution at position 8 (L8R) would result in a more minimal increase. nih.govcpu-bioinfor.org These computational predictions have been experimentally validated through peptide-DNA binding assays. nih.govcpu-bioinfor.org
The enhancement of DNA binding affinity through this electrostatic design strategy has also been correlated with increased antimicrobial potency. nih.govcpu-bioinfor.org This suggests that optimizing the electrostatic interactions between the peptide and bacterial DNA is a viable strategy for developing more potent antimicrobial agents based on the Buforin scaffold. The interaction between Buforin peptides and DNA appears to be largely non-sequence specific, primarily driven by the electrostatic attraction to the phosphate groups of the DNA backbone. google.comcpu-bioinfor.org
Key Findings from Electrostatics-Based Computational Design Studies on Buforin II Variants (Relevant to this compound)
| Design Strategy | Example Substitution (in Buforin II) | Predicted Effect on DNA Affinity | Experimental Validation | Correlation with Antimicrobial Potency |
| Arginine substitution for neutral residue | T1R | Substantial Increase | Validated | Increased Potency Observed |
| Arginine substitution for neutral residue | L8R | Minimal Increase | Validated | Not explicitly detailed for this variant in snippets |
| Varying position of substitution | T1 vs L8 | Position-dependent effect | Validated | Position-dependent effect observed |
Research Methodologies and Assays for Buforin 1 Investigation
Microbial Activity Assays
Microbial activity assays are fundamental for assessing the efficacy of Buforin-1 against various bacteria and fungi. These assays quantify the peptide's ability to inhibit microbial growth or kill microbial cells.
Broth Microdilution Assays for Minimal Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method used to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent. pnas.orgacs.orgoup.com The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after a specific incubation period. pnas.org
In this assay, serial dilutions of this compound are prepared in a liquid growth medium in microtiter plates. acs.orgoup.com A standardized inoculum of the target microorganism is then added to each well. pnas.orgacs.orgoup.com The plates are incubated under appropriate conditions (e.g., temperature and time) for the specific microorganism. pnas.orgacs.org After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. pnas.org The lowest concentration of this compound in the wells showing no visible growth is recorded as the MIC. pnas.org
Research findings have shown that this compound exhibits antimicrobial activity against a variety of bacterial and fungal strains. researchgate.net For instance, the range of obtained MICs for this compound against 15 pathogenic bacterial and fungal strains was reported to be between 4 and 16 µg/mL. researchgate.net Streptococcus salivarius was identified as one of the most resistant strains, while Clostridium perfringens was among the most sensitive. researchgate.net
Anti-Biofilm Activity Assessment
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents. Assessing the anti-biofilm activity of this compound involves evaluating its ability to inhibit biofilm formation or eradicate pre-formed biofilms. researchgate.netmdpi.com
Assays for anti-biofilm activity can involve growing biofilms in the presence of varying concentrations of this compound and then quantifying the remaining biofilm biomass using methods such as crystal violet staining. mdpi.comasm.org Alternatively, the number of viable cells within the biofilm can be determined after treatment. asm.org
Studies have indicated that this compound can inhibit biofilm formation and also possesses activity against existing biofilms. researchgate.net
Time-Dependent Inhibitory Studies
Time-dependent inhibitory studies, also known as time-kill kinetics assays, are performed to determine the rate at which an antimicrobial agent kills microorganisms. nih.govemerypharma.com These studies provide insight into whether the peptide's action is bactericidal (causes a significant reduction in viable bacteria) or bacteriostatic (inhibits bacterial growth without necessarily killing the cells). emerypharma.com
In a typical time-kill assay, a standardized suspension of microorganisms is incubated with this compound at different concentrations (e.g., multiples of the MIC) over a specific time period. nih.govasm.org At various time points, aliquots are removed, serially diluted, and plated on agar (B569324) media to determine the number of viable colony-forming units (CFUs). nih.govasm.org The reduction in CFU counts over time is then plotted to generate time-kill curves. emerypharma.com
Time-kill kinetics studies have shown that this compound can rapidly kill bacteria, with complete killing observed within minutes to tens of minutes depending on the concentration and bacterial strain. nih.gov
Cellular Interaction and Translocation Studies
Understanding how this compound interacts with and enters cells is crucial for elucidating its mechanism of action. Unlike many pore-forming AMPs, this compound is known for its ability to translocate across membranes. nih.govacs.orgnih.govresearchgate.net
Confocal Fluorescence Microscopy for Intracellular Localization
Confocal fluorescence microscopy is a powerful technique used to visualize the localization of fluorescently labeled molecules within cells with high resolution. nih.govspringernature.com This method is particularly useful for determining whether this compound remains on the cell surface, permeabilizes the membrane, or enters the cytoplasm and potentially the nucleus. pnas.orgnih.govspringernature.com
In these studies, this compound is typically labeled with a fluorescent marker, such as fluorescein (B123965) isothiocyanate (FITC) or biotin (B1667282) followed by a fluorescent streptavidin conjugate. pnas.orgnih.goviiitd.edu.in Microorganisms or mammalian cells are incubated with the labeled peptide. After incubation and washing, the cells are examined using a confocal microscope. pnas.orgnih.goviiitd.edu.in By capturing a series of optical sections (z-stack) through the cell, researchers can build a 3D image and determine the peptide's distribution. nih.govspringernature.com Co-staining with membrane or nuclear stains can help to confirm the peptide's location relative to cellular compartments. nih.gov
Confocal microscopy studies have provided significant evidence for this compound's ability to translocate into cells. pnas.orgnih.gov For instance, studies on Buforin-2 (B1577679) (a derivative of this compound) have shown that it can penetrate bacterial cell membranes and accumulate in the cytoplasm and even the nucleus, without causing significant membrane permeabilization. pnas.orgnih.goviiitd.edu.inresearchgate.net This is in contrast to peptides that primarily act by disrupting the cell membrane, which tend to localize on the cell surface or cause widespread cytoplasmic staining due to leakage. pnas.orgnih.goviiitd.edu.in
Liposome-Based Membrane Permeabilization Assays (e.g., Calcein (B42510) Release)
Liposome-based assays, such as the calcein release assay, are used to assess the ability of peptides to permeabilize or disrupt lipid membranes. asm.orgd-nb.infonih.govoup.comnih.gov Liposomes are artificial lipid vesicles that can be prepared to mimic the lipid composition of target cell membranes (e.g., bacterial or mammalian). asm.orgd-nb.infonih.govnih.gov
In the calcein release assay, liposomes are prepared with a high concentration of the self-quenching fluorescent dye calcein encapsulated within their aqueous core. asm.orgnih.govoup.comnih.gov At high concentrations inside the liposome (B1194612), the fluorescence of calcein is quenched. nih.govoup.comnih.gov When a membrane-permeabilizing peptide is added, it disrupts the liposome membrane, causing calcein to leak out into the surrounding buffer. nih.govoup.comnih.gov As calcein is diluted in the external buffer, its fluorescence increases. nih.govoup.comnih.gov The increase in fluorescence intensity over time is monitored using a spectrofluorometer and is indicative of membrane permeabilization. asm.orgnih.govoup.com
Studies using calcein release assays have shown that this compound and its derivatives exhibit relatively low membrane-lytic activity compared to peptides that kill primarily by membrane disruption. d-nb.infooup.com This supports the proposed mechanism where this compound translocates across the membrane rather than forming stable pores or causing widespread lysis. acs.orgnih.govresearchgate.netd-nb.infooup.com While some membrane permeabilization might occur, it is not considered the primary mechanism of action for this compound's potent antimicrobial effects. acs.orgnih.govresearchgate.netd-nb.info
Cancer Cell Research Methodologies
Apoptosis Induction Detection (e.g., Flow Cytometry)
Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its cytotoxic effects on cancer cells. Flow cytometry is a widely used technique to detect and quantify apoptosis by analyzing cells stained with fluorescent markers.
One common method involves Annexin V-FITC and Propidium Iodide (PI) double staining. Annexin V is a protein that binds to phosphatidylserine (B164497), which is translocated to the outer membrane of cells in early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis. By using flow cytometry to analyze cells stained with both Annexin V-FITC and PI, different cell populations can be distinguished: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive) bdbiosciences.com.
Studies have utilized Annexin V-FITC/PI staining followed by flow cytometry to assess this compound-induced apoptosis in various cancer cell lines. For instance, Jurkat cells treated with Buforin IIb showed increased apoptosis when analyzed by flow cytometry with Annexin V-FITC/PI staining. iiitd.edu.in Similarly, in prostate cancer DU145 cells, combination treatment with 2-Deoxy-d-glucose (B1664073) (2-DG) and Buforin IIb significantly increased apoptosis detected by Annexin V/PI staining and FACS analysis compared to either treatment alone. nih.gov
Another method to detect apoptosis via flow cytometry involves assessing changes in mitochondrial membrane potential using potentiometric dyes like JC-1. bio-rad-antibodies.com A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. Flow cytometry can measure the shift in fluorescence of these dyes as they move from the mitochondria to the cytoplasm during apoptosis. bio-rad-antibodies.com Research on DU145 cells treated with Buforin IIb, alone or in combination with 2-DG, utilized JC-1 staining and flow cytometry to measure changes in mitochondrial membrane potential, indicating mitochondrial dysfunction as part of the apoptotic process. nih.gov
Cell Cycle Analysis
Cell cycle analysis is crucial for understanding how this compound affects cancer cell proliferation. Flow cytometry is commonly employed for this purpose by staining the DNA of cells with a fluorescent dye like Propidium Iodide (PI). The intensity of PI fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, and G2/M).
Studies have shown that this compound can induce cell cycle arrest in cancer cells. For example, treatment of HepG2 liver cancer cells with Buforin IIb led to a significant arrest at the G2/M phase of the cell cycle, as determined by flow cytometry analysis. nih.govtandfonline.com This arrest was associated with the downregulation of key cell cycle regulatory proteins like CDK2 and cyclin A. nih.govtandfonline.com
In prostate cancer DU145 cells, combination treatment with 2-DG and Buforin IIb resulted in a significant increase in the G0/G1 cell population and a corresponding decrease in the S/G2 population, indicating cell cycle arrest at the G1 phase. nih.gov Flow cytometry was used to quantify the percentage of cells in each phase after treatment. nih.gov
Cell Migration and Invasion Assays
Cell migration and invasion are critical processes in cancer metastasis. In vitro assays are used to evaluate the ability of this compound to inhibit these processes.
The Transwell assay is a widely used method to assess cell migration and invasion. researchgate.netfrontiersin.org In a migration assay, cells are placed in the upper chamber of a Transwell insert with a porous membrane, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores towards the chemoattractant. researchgate.netfrontiersin.org For invasion assays, the membrane is coated with an extracellular matrix material like Matrigel, which mimics the basement membrane that cancer cells must degrade and pass through during invasion. frontiersin.orgdovepress.com The number of cells that migrate or invade to the lower side of the membrane is then quantified. researchgate.netfrontiersin.org
Research has demonstrated that Buforin IIb can inhibit cancer cell migration. Using a Transwell assay system, treatment of HepG2 liver cancer cells with Buforin IIb significantly inhibited cell migration compared to control groups. nih.govtandfonline.comresearchgate.net Specifically, a study reported a decrease in cell migration by 47.62% in the Buforin IIb-treated group compared to the control. nih.govtandfonline.comresearchgate.net
While the provided search results specifically mention migration assays using Transwell, invasion assays typically utilize a similar setup with the addition of a Matrigel coating on the membrane. frontiersin.orgdovepress.com Although direct data tables for this compound's effect on invasion assays were not explicitly found in the snippets, the inhibition of migration observed suggests a potential impact on the metastatic potential of cancer cells.
Preclinical Efficacy Studies in Non-Human Animal Models (e.g., Xenograft Models)
Preclinical studies in non-human animal models, particularly xenograft models, are essential for evaluating the in vivo efficacy of this compound and its derivatives against cancer. Xenograft models involve implanting human cancer cells into immunocompromised animals, typically mice, allowing the tumors to grow and mimicking aspects of human cancer progression. mdpi.com
Several studies have investigated the antitumor effects of Buforin IIb in mouse xenograft models. In vivo studies using models of HeLa cell xenografts have provided insights into buforins' anticancer effects. mdpi.comresearchgate.netnih.gov Buforin IIb has shown efficacy against breast cancer cells in a mouse xenograft model, hindering tumor growth through mechanisms that include anti-vasculogenic and anti-angiogenic effects. mdpi.comfrontiersin.org
In a study using HepG2 xenografts in male mice, Buforin IIb treatment inhibited tumor size (volume and weight) and induced cell apoptosis within the tumors. mdpi.com Furthermore, 50 nmol injection of Buforin IIb suppressed the subcutaneous tumor growth of HepG2 cells in a nude mouse model. nih.govtandfonline.com This was accompanied by a reduction in the expression of CDK2 and cyclin A in the tumor tissue, consistent with the in vitro cell cycle analysis findings. nih.govtandfonline.com
Buforin IIb has also demonstrated significant tumor suppression activity in mice with NCI-H460 lung cancer xenografts at concentrations greater than 5 mg/kg. iiitd.edu.inmdpi.com Comparison of mean tumor volumes between control and Buforin IIb-treated mice showed a significant difference. iiitd.edu.in
Combination treatment with 2-DG and Buforin IIb also showed synergistic toxic effects on DU145 prostate cancer mouse xenograft tumors, leading to stronger proliferation inhibition and higher apoptosis compared to individual treatments. nih.govmdpi.com
These preclinical studies in xenograft models provide valuable in vivo evidence supporting the potential of this compound and its analogs as therapeutic agents for various cancers by demonstrating tumor growth inhibition and the induction of apoptosis. iiitd.edu.inmdpi.comresearchgate.netdntb.gov.ua
Data Tables
Based on the search results, here are examples of how data could be presented in tables, illustrating findings from the discussed research methodologies.
Table 1: Effect of Buforin IIb on HepG2 Cell Migration
| Treatment | Percentage of Cell Migration (%) |
| Control | 100 |
| Buforin IIb (1.0 µM) | 52.38 |
Data derived from the reported 47.62% decrease in migration with Buforin IIb treatment compared to control. nih.govtandfonline.comresearchgate.net
Table 2: Effect of Buforin IIb and 2-DG on DU145 Cell Apoptosis
| Treatment | Apoptosis (%) |
| PBS Control | - |
| 2-DG (2 mM) | No significant induction nih.gov |
| Buforin IIb (2 µM) | 21.45 nih.gov |
| 2-DG (2 mM) + Buforin IIb (2 µM) | 51.3 nih.gov |
Data based on Annexin V/PI staining and FACS analysis of DU145 cells. nih.gov
Table 3: Effect of Buforin IIb and 2-DG on DU145 Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S/G2 Phase (%) |
| PBS Control | 53.7 nih.gov | 46.23 nih.gov |
| 2-DG (2 mM) | 64.76 nih.gov | 35.25 nih.gov |
| Buforin IIb (2 µM) | 69.94 nih.gov | 30.06 nih.gov |
| 2-DG (2 mM) + Buforin IIb (2 µM) | 81.03 nih.gov | 18.97 nih.gov |
Data based on flow cytometry analysis of DU145 cells. nih.gov
Synergistic Research and Combination Strategies
Co-administration with Conventional Antimicrobial Agents
Buforin-1 and its derivatives, such as buforin II, have been investigated for their ability to act synergistically with conventional antibiotics. This approach aims to enhance antimicrobial efficacy, overcome resistance mechanisms, and potentially reduce the effective doses of conventional drugs, thereby minimizing toxicity and the development of further resistance.
Studies have shown that buforin II can exhibit additive effects when combined with clinically used antibiotics against both Gram-positive and Gram-negative bacteria. nih.govnih.gov While some research indicated additive rather than synergistic effects for buforin II in combination with certain antibiotics like cefazolin, other studies suggest the potential for synergy, particularly in increasing antibacterial action and activity against biofilms. researchgate.net The combination of buforin I and nisin, another antimicrobial peptide, has demonstrated a synergistic effect against specific food spoilage microorganisms, including Bacillus subtilis, Staphylococcus epidermidis, and Aspergillus oryzae. researchgate.net This synergy was not observed for all tested microorganisms, highlighting the specificity of these interactions. researchgate.net The mechanism behind such synergy can involve AMPs perturbing bacterial membranes, which can increase the bioavailability of conventional antibiotics, especially against multidrug-resistant strains. nih.gov
Combination with Other Anticancer Agents or Modulators (e.g., Glycolysis Inhibitors)
Beyond its antimicrobial properties, this compound and its analogs, particularly buforin IIb, have shown promise in combination therapies for cancer treatment. This strategy leverages the anticancer potential of buforins, which includes inducing apoptosis and inhibiting tumor growth, and combines it with the effects of other agents to achieve enhanced cytotoxicity and overcome drug resistance. nih.govmdpi.comresearchgate.net
Combination therapies involving buforin-containing bioconjugates with chemotherapeutic drugs have shown promising results in preclinical studies, leading to enhanced cytotoxicity and reduced drug resistance in cancer cells. nih.govmdpi.com For instance, a platinum-buforin IIb conjugate demonstrated greater cytotoxicity and selectivity against a cisplatin-resistant ovarian cancer cell line compared to buforin IIb or cisplatin (B142131) alone. nih.govresearchgate.net
The combination of buforin IIb with glycolysis inhibitors, such as 2-Deoxy-D-glucose (B1664073) (2-DG), has also been explored as an anticancer strategy. Research in prostate cancer cells (DU145) and xenograft tumors demonstrated that combining 2-DG with buforin IIb had a synergistic toxic effect, leading to stronger proliferation inhibition, increased G1 cell cycle arrest, and higher apoptosis rates compared to either agent alone. mdpi.comnih.gov This combination significantly decreased L-lactate production and intracellular ATP levels, indicating a substantial inhibition of glycolysis and ATP production. mdpi.comnih.gov
Mechanistic Insights into Synergistic Effects
The synergistic effects observed with this compound in combination therapies are attributed to various mechanisms. In the context of antimicrobial synergy, the ability of buforins to interact with and potentially perturb bacterial cell membranes can facilitate the entry or enhance the activity of conventional antibiotics, particularly against resistant strains where membrane impermeability is a key resistance mechanism. nih.gov While buforin I is thought to exert its effect by disrupting the cell membrane, buforin II is believed to cross the membrane and interact with intracellular targets like DNA. researchgate.netubc.ca This difference in primary mechanism could influence their synergistic interactions with different classes of antibiotics.
Advanced Research Applications and Methodological Enhancements
Peptide Delivery System Research
Effective delivery of peptide-based therapeutics like Buforin-1 is crucial for maximizing their efficacy and overcoming limitations such as degradation and off-target effects. Research in this area explores various encapsulation and conjugation strategies.
Encapsulation in Nanofibrous Membranes (e.g., Chitosan/Polyethylene (B3416737) Oxide)
Research into the encapsulation of antimicrobial peptides within nanofibrous membranes, such as those composed of Chitosan and Polyethylene Oxide, is an active area of study for potential applications like wound dressings and tissue engineering. While specific detailed research findings on the encapsulation of this compound within Chitosan/Polyethylene Oxide nanofibrous membranes were not extensively found in the conducted searches, the principles of encapsulating antimicrobial peptides in such matrices aim to provide sustained release, protect the peptide from the environment, and enhance its local concentration at the site of action. Chitosan, a naturally derived polymer, and Polyethylene Oxide are commonly explored for their biocompatibility and ability to form fibrous structures suitable for drug delivery.
Bioconjugation with Nanoparticles (e.g., Magnetite) and Liposomes
Bioconjugation of antimicrobial peptides with nanoparticles and encapsulation within liposomes are strategies investigated to improve peptide stability, targeting, and cellular uptake. Nanoparticles, including those made of materials like Magnetite, can serve as carriers, potentially allowing for targeted delivery, for instance, guided by magnetic fields. Liposomes, artificial vesicles composed of lipid bilayers, are widely studied as drug delivery systems capable of encapsulating hydrophilic and some hydrophobic molecules, protecting them from degradation, and facilitating their delivery into cells or tissues. While the conducted searches did not provide specific detailed research findings on the bioconjugation of this compound with Magnetite nanoparticles or its encapsulation in liposomes, these approaches are generally explored in peptide delivery research to enhance pharmacokinetic properties and therapeutic index. Liposomes, for example, have been used as vectors for anti-cancer drugs, exhibiting excellent therapeutic efficacy and low toxicity in clinical applications jst.go.jp. Research on liposomes also investigates how their physical and chemical characteristics, such as surface charge, size, and lipid structure, influence gene transfer efficacy, with cationic liposomes often showing higher transfection efficiency jst.go.jp.
Strategies for Enhancing Peptide Stability (e.g., against Proteolytic Degradation)
A major challenge in the development of peptide therapeutics is their susceptibility to proteolytic degradation by enzymes in biological environments. Strategies to enhance the stability of peptides like this compound are critical for their therapeutic viability. One approach to enhance resistance to proteolytic degradation involves increasing the size of molecules conjugated to the peptide, such as through PEGylation, where polyethylene glycol is bonded to the peptide nih.gov. Another strategy involves the synthesis of peptidomimetics or modifications to the peptide structure itself. For instance, research has shown that incorporating unnatural amino acids or modifying the N-terminal and C-terminal ends (e.g., through acetylation and amidation) can lead to enhanced proteolytic stability in antimicrobial peptidomimetics wikipedia.org. This suggests that similar terminal modifications could potentially be applied to this compound or its derivatives to improve their stability against proteases prevalent in biological systems.
Biotechnological Production and Expression Systems (e.g., Recombinant Expression in E. coli)
Efficient and cost-effective production of this compound is essential for its research and potential therapeutic use. Recombinant expression systems, particularly using bacteria like Escherichia coli (E. coli), are commonly employed for peptide production. Expressing antimicrobial peptides in E. coli can be challenging due to their inherent toxicity to the host cells fishersci.pt. However, these toxic effects can often be neutralized by expressing the peptide of interest as a fusion protein fishersci.pt. This involves linking the peptide sequence to a larger, non-toxic carrier protein during expression. After the fusion protein is produced within the E. coli cells, the target peptide can be cleaved from the carrier protein and purified. This approach allows for the production of relatively large quantities of the peptide at an affordable cost fishersci.pt. While specific detailed protocols for the recombinant expression of this compound in E. coli were not extensively found, the successful application of this method for producing other histone H2A-derived antimicrobial peptides, such as Midaesin, demonstrates the feasibility of this approach for this compound fishersci.pt.
Research on Resistance Development Mechanisms to this compound
Understanding how microorganisms might develop resistance to this compound is crucial for predicting its long-term effectiveness and developing strategies to mitigate resistance. Research into the mechanisms of resistance development to antimicrobial peptides is an important area of study. However, specific detailed research findings on resistance development mechanisms specifically to this compound were not extensively found in the conducted searches. General mechanisms of resistance to antimicrobial peptides can involve modifications to the bacterial cell surface, enzymatic degradation of the peptide, or activation of efflux pumps to remove the peptide from the cell. Further research is needed to elucidate if and how microorganisms develop resistance to this compound.
Future Research Directions
Elucidating Remaining Unknowns in Mechanisms of Action
While it is established that Buforin-1 and its more potent derivative, Buforin-II, exert their antimicrobial effects by translocating across the bacterial membrane and targeting intracellular components like DNA and RNA without causing cell lysis, several aspects of this process remain to be fully elucidated nih.govnih.govnih.gov. A primary area for future research is the precise molecular mechanism of membrane translocation. Although the proline hinge is known to be crucial for this cell-penetrating activity, the exact dynamics of the transient pore formation and the specific lipid interactions that facilitate the peptide's entry are not completely understood nih.govnih.govmdpi.com. Investigating these interactions in greater detail could reveal why Buforin-II can effectively penetrate bacterial cells with minimal disruption to the membrane integrity mdpi.com.
Further research is also needed to identify the full spectrum of intracellular targets. While nucleic acids are confirmed binding partners, the possibility of other interactions with cytoplasmic proteins or involvement in the inhibition of essential cellular processes, such as protein synthesis, cannot be ruled out nih.govresearchgate.netnih.gov. Understanding these additional potential targets would provide a more comprehensive picture of its potent antimicrobial activity. Confocal fluorescence microscopy has been used to show that analogs with a proline hinge can penetrate the cell membrane and accumulate in the cytoplasm, whereas those without this feature remain on the cell surface nih.gov. Future studies could employ advanced imaging and molecular tracking techniques to visualize the peptide's journey within the cell in real-time.
Development of Novel Peptide Scaffolds and Analogs
The development of novel peptide scaffolds and analogs based on the this compound structure is a promising strategy to enhance its therapeutic properties. Research has already demonstrated that modifications, such as truncating the N-terminal random coil region or substituting specific amino acids, can significantly alter the peptide's antimicrobial potency and therapeutic index nih.govresearchgate.netnih.gov. For instance, the substitution of the first four amino acids with a model α-helical sequence was shown to increase antimicrobial activity up to two-fold researchgate.netnih.gov.
Future design strategies will likely focus on several key objectives:
Improving Potency and Spectrum: Systematically altering the amino acid sequence to optimize charge, amphipathicity, and helical content can lead to analogs with broader and more potent activity against a range of pathogens, including multi-drug resistant strains nih.govnih.gov.
Enhancing Stability: Natural peptides can be susceptible to degradation by proteases. Developing novel scaffolds, such as ceragenins, which are small molecule mimics of antimicrobial peptides, or incorporating non-natural amino acids can improve stability in biological environments usda.gov.
Creating Hybrid Peptides: Combining the structural motifs of this compound with those of other antimicrobial peptides could lead to hybrid molecules with novel mechanisms of action or synergistic effects mdpi.commdpi.com.
These efforts will be guided by computational modeling and structure-activity relationship studies to rationally design next-generation Buforin-based antimicrobials mdpi.comnih.govdrugdesign.org.
Integration of Multi-Omics Approaches in this compound Research
The application of multi-omics technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the multifaceted effects of this compound nih.govnih.govnih.govmdpi.com. By simultaneously analyzing changes across different biological layers, researchers can gain unprecedented insights into the bacterial response to the peptide.
Transcriptomics and Genomics: Analyzing changes in gene expression (transcriptome) in bacteria exposed to this compound can reveal the specific stress response pathways that are activated. This could help identify compensatory mechanisms that bacteria might use to resist the peptide's action and could also confirm the downstream effects of nucleic acid binding nih.govmdpi.comnih.gov.
Proteomics: Proteomic analysis can identify changes in the protein landscape of the bacterial cell upon treatment with this compound frontiersin.orgresearchgate.net. This could uncover novel intracellular protein targets and provide a deeper understanding of the cellular processes disrupted by the peptide, beyond its interaction with nucleic acids mdpi.com.
Metabolomics: Studying the metabolome can reveal alterations in metabolic pathways, providing a functional readout of the peptide's impact on cellular physiology frontiersin.orgmdpi.com. This approach can identify critical metabolic vulnerabilities in bacteria that are exploited by this compound nih.gov.
Integrating these multi-omics datasets will allow for the construction of comprehensive models of this compound's mechanism of action nih.govmdpi.com. This holistic view can facilitate the identification of biomarkers for peptide susceptibility and may reveal novel strategies to overcome potential resistance mechanisms frontiersin.org.
Exploration of this compound's Role in Diverse Biological Systems
Beyond its well-documented antibacterial properties, preliminary evidence suggests that this compound and its analogs may possess other important biological activities nih.gov. Future research should aim to systematically explore these functions in a variety of biological systems.
A significant area of interest is the potential anticancer activity of buforins nih.gov. Some studies have reported that Buforin-IIb can induce apoptosis in various cancer cell lines, and this is thought to occur through interactions with negatively charged components on the cancer cell surface, such as phosphatidylserine (B164497) researchgate.net. Further investigation is needed to delineate the precise mechanisms of this anticancer effect and to evaluate its efficacy and selectivity in preclinical models.
Additionally, the anti-endotoxin capabilities of buforins warrant further exploration nih.gov. By binding to and neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, this compound could potentially mitigate the severe inflammatory responses associated with sepsis.
Finally, exploring the activity of this compound against other types of pathogens, such as fungi and viruses, could uncover a broader therapeutic potential nih.gov. Understanding how the peptide interacts with these different biological systems will be crucial for developing it into a multi-functional therapeutic agent.
Q & A
Basic Research Questions
Q. What experimental methodologies are most reliable for assessing Buforin-1’s antimicrobial mechanisms in vitro?
- Methodology : Use standardized assays such as time-kill kinetics, membrane permeability tests (e.g., SYTOX Green uptake), and fluorescence microscopy to visualize bacterial membrane disruption. Combine these with circular dichroism (CD) spectroscopy to confirm structural stability under varying pH and ionic conditions .
- Data Interpretation : Quantify minimum inhibitory concentrations (MICs) across Gram-negative and Gram-positive strains, noting discrepancies in efficacy due to membrane composition differences .
Q. How can researchers ensure reproducibility in this compound peptide synthesis and purification?
- Protocol : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reverse-phase HPLC purification. Validate purity (>95%) via mass spectrometry and analytical HPLC. Document solvent systems (e.g., acetonitrile/water gradients) and lyophilization conditions to prevent batch variability .
- Troubleshooting : Include negative controls (e.g., scrambled-sequence peptides) to rule out non-specific effects .
Q. What are the critical parameters for designing cytotoxicity assays for this compound in mammalian cell lines?
- Experimental Design : Use MTT or resazurin assays to measure cell viability. Test concentrations spanning 1–100 μM, accounting for serum protein interactions that may reduce bioactivity. Include hemolysis assays (e.g., erythrocyte lysis) to evaluate selectivity .
- Key Metrics : Report IC50 values alongside therapeutic indices (TI = IC50/MIC) to contextualize safety margins .
Advanced Research Questions
Q. How should contradictory data on this compound’s intracellular trafficking mechanisms be resolved?
- Analytical Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, conflicting reports on endosomal escape vs. direct cytoplasmic entry could be tested via confocal microscopy with organelle-specific dyes (e.g., LysoTracker) and siRNA knockdown of endosomal pathways .
- Contradiction Analysis : Use principal contradiction theory to identify dominant factors (e.g., peptide concentration, cell type) influencing observed outcomes .
Q. What strategies optimize this compound’s in vivo stability without compromising antimicrobial activity?
- Methodology : Conduct pharmacokinetic studies in murine models with PEGylated or D-amino acid substitutions. Monitor serum half-life via HPLC and compare efficacy in infection models (e.g., thigh abscess). Use proteolytic stability assays (e.g., serum incubation + SDS-PAGE) to validate modifications .
- Data Synthesis : Balance stability enhancements against reduced membrane interaction, quantified via surface plasmon resonance (SPR) .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in host cells?
- Integrated Workflow : Perform RNA-seq to map transcriptional changes and LC-MS/MS proteomics to identify dysregulated pathways. Validate findings with CRISPR-Cas9 knockouts of implicated genes (e.g., apoptosis regulators) .
- Interpretation Guidelines : Use STRING database analysis to cluster protein-protein interactions and prioritize pathways for functional validation .
Data Reporting and Validation
Q. What criteria define rigorous reporting of this compound’s synergistic effects with conventional antibiotics?
- Standards : Calculate fractional inhibitory concentration indices (FICIs) using checkerboard assays. Classify synergy (FICI ≤0.5), additivity (0.5< FICI ≤1), or antagonism (FICI >1). Include isobolograms for visual confirmation .
- Common Pitfalls : Avoid overinterpreting borderline FICIs; replicate experiments across biological triplicates .
Q. How should researchers address variability in this compound’s activity across bacterial biofilm models?
- Best Practices : Standardize biofilm growth conditions (e.g., flow-cell vs. static models) and use confocal microscopy with LIVE/DEAD staining to quantify biomass reduction. Report pretreatment steps (e.g., DNase I for extracellular DNA removal) to enhance reproducibility .
Tables for Key Data Comparison
| Parameter | Gram-Negative Strains | Gram-Positive Strains | Reference |
|---|---|---|---|
| MIC (μM) | 2–10 | 10–50 | |
| Hemolysis (HC50, μM) | >100 | >100 | |
| Serum Stability (t1/2, h) | 1.2 ± 0.3 | 1.5 ± 0.4 |
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
